Thymidine-13C5,15N

LC-MS Bioanalysis Stable Isotope Dilution Matrix Effect Correction

Choose Thymidine-13C5,15N for unmatched quantification accuracy in LC-MS/MS. Its five 13C and two 15N atoms provide a +7 Da mass shift, eliminating spectral interference and ensuring complete co-elution with endogenous thymidine—a critical advantage over deuterated analogs that suffer from retention time shifts and matrix effects. Ideal for nucleoside pool analysis in drug development (e.g., 5-FU mechanism studies), non-radioactive cell proliferation assays (MIMS-ready), and DNA synthesis tracking. Secure your supply of the gold-standard stable isotope-labeled internal standard.

Molecular Formula C10H14N2O5
Molecular Weight 249.18 g/mol
Cat. No. B15140016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine-13C5,15N
Molecular FormulaC10H14N2O5
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1,11+1,12+1
InChIKeyIQFYYKKMVGJFEH-JGDHDXEJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine-13C5,15N: A Multi-Isotope Labeled Nucleoside Standard for High-Precision Quantitative Assays


Thymidine-13C5,15N (CAS: 478511-40-9) is a stable isotope-labeled analog of the endogenous nucleoside thymidine [1]. It is classified as a multi-isotope labeled compound, uniformly substituted with five 13C atoms in the deoxyribose ring and two 15N atoms in the pyrimidine base [2]. This labeling pattern provides a unique mass signature (MW: 249.18 g/mol) for mass spectrometric detection, while retaining identical biochemical properties to unlabeled thymidine [1]. This combination makes it a fundamental internal standard (IS) for the absolute quantification of thymidine and related metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) [3].

Why Isotopic Substitution of Thymidine-13C5,15N Compromises Assay Fidelity in Critical Workflows


Generic substitution of Thymidine-13C5,15N with alternative isotopologues like Thymidine-d4 is analytically unsound for several high-precision applications. Deuterated internal standards (e.g., ²H-labeled) often suffer from chromatographic isotopic effects, leading to a retention time shift relative to the unlabeled analyte [1]. This differential elution can cause variable matrix effects and ionization suppression in LC-MS, compromising quantification accuracy [1]. In contrast, 13C- and 15N-labeled internal standards, such as Thymidine-13C5,15N, exhibit near-identical physicochemical properties to the unlabeled analyte and co-elute perfectly, providing superior correction for matrix effects and ensuring robust analytical data [1]. Furthermore, the use of a multi-isotope standard with a unique mass shift (+7 Da) minimizes spectral interference from naturally occurring isotopes, enabling more specific detection compared to single-isotope or deuterated analogs [2].

Quantifiable Performance Advantages of Thymidine-13C5,15N Over Alternative Isotopologues


Superior LC-MS Co-Elution and Matrix Effect Compensation vs. Deuterated Analogs (e.g., Thymidine-d4)

A fundamental limitation of ²H-labeled internal standards like Thymidine-d4 is the potential for chromatographic separation from the unlabeled analyte due to the deuterium isotope effect [1]. This retention time difference can lead to differential exposure to matrix components and variable ionization efficiency, introducing quantitative bias [1]. Thymidine-13C5,15N, in contrast, is labeled with 13C and 15N, which exhibit negligible isotopic effects on chromatographic behavior [1]. Consequently, Thymidine-13C5,15N co-elutes exactly with unlabeled thymidine, ensuring identical matrix effects and ionization conditions throughout the peak, thereby providing more robust and accurate quantification in complex biological samples [1].

LC-MS Bioanalysis Stable Isotope Dilution Matrix Effect Correction

Reduced Spectral Overlap in M+7 Detection vs. Single-Isotope 15N2-Thymidine

In MS-based quantification, the choice of internal standard mass shift is critical to avoid interference from the natural isotopic distribution of the analyte. Thymidine-15N2 provides a +2 Da mass shift (from 242.23 to 244.23 Da), which can still overlap with the naturally abundant M+2 isotopologue of unlabeled thymidine (~4.3% of M+0 intensity), especially at high analyte concentrations [1]. Thymidine-13C5,15N generates a +7 Da mass shift (from 242.23 to 249.18 Da), placing its detection channel in a region of the mass spectrum where natural isotopic interference from the unlabeled analyte is virtually absent [1]. This significantly improves the lower limit of quantification (LLOQ) and accuracy, particularly when measuring small changes in endogenous thymidine levels [1].

Mass Spectrometry Isotopologue Interference Quantitative Metabolomics

Enabling Multi-Isotope Imaging Mass Spectrometry (MIMS) vs. Single-Label Alternatives

Multi-Isotope Imaging Mass Spectrometry (MIMS) enables the simultaneous visualization and quantification of different stable isotope tracers at subcellular resolution [1]. Thymidine-13C5,15N, bearing both 13C and 15N, can serve as a probe for newly synthesized DNA in MIMS [2]. The ability to distinguish the 15N/14N and 13C/12C ratios in the same pixel allows for a more definitive identification of labeled DNA compared to single-isotope probes like 15N-thymidine alone [1]. While 15N-thymidine provides one isotopic channel for detection, the dual-label of Thymidine-13C5,15N offers an orthogonal and confirmatory measurement of label incorporation, increasing the confidence and specificity of the analysis [1].

Multi-Isotope Imaging MIMS Stem Cell Biology

Optimal Use Cases for Procuring Thymidine-13C5,15N in Drug Development and Cell Biology


Absolute Quantification of Endogenous Thymidine in Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

In drug development, precise measurement of nucleoside pools is crucial for understanding the mechanism of action of chemotherapeutic agents like 5-fluorouracil (5-FU). Thymidine-13C5,15N is the gold-standard internal standard for quantifying endogenous thymidine in plasma and tissues using LC-MS/MS. Its co-elution and +7 Da mass shift ensure minimal matrix effects and spectral interference, enabling the accurate determination of how a drug candidate alters thymidine metabolism and DNA synthesis [1].

Quantifying Cell Proliferation in Oncology Research via Stable Isotope-Labeled DNA Incorporation

As a non-radioactive alternative to [3H]-thymidine, Thymidine-13C5,15N can be administered to cell cultures or animal models to directly measure DNA synthesis. The incorporated label can be detected in extracted DNA by MS after hydrolysis to nucleosides, providing a quantifiable readout of cell proliferation without the safety hazards and regulatory burdens associated with radioactivity [1].

High-Confidence Spatial Mapping of DNA Synthesis using Multi-Isotope Imaging Mass Spectrometry (MIMS)

For research requiring the localization of newly synthesized DNA at the subcellular level, Thymidine-13C5,15N is a uniquely suited probe. Its dual 13C/15N labeling provides two independent detection channels in MIMS, enabling orthogonal validation of label incorporation into DNA. This is essential for studies of asymmetric cell division, tissue regeneration, and stem cell niche biology where unequivocal identification of proliferating cells is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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